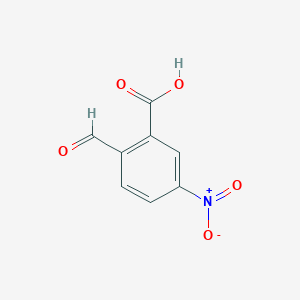

2-Formyl-5-nitrobenzoic acid

Descripción general

Descripción

2-Formyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H5NO5 . It has a molecular weight of 195.13 g/mol . The compound is also known by other names such as 5-Nitrophthalaldehydic acid and 2-carboxy-4-nitrobenzaldehyde .

Synthesis Analysis

The synthesis of nitro compounds like 2-Formyl-5-nitrobenzoic acid can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by the oxidation of primary amines .Molecular Structure Analysis

The InChI string for 2-Formyl-5-nitrobenzoic acid isInChI=1S/C8H5NO5/c10-4-5-1-2-6 (9 (13)14)3-7 (5)8 (11)12/h1-4H, (H,11,12) . The Canonical SMILES string is C1=CC (=C (C=C1 [N+] (=O) [O-])C (=O)O)C=O . Chemical Reactions Analysis

Nitro compounds like 2-Formyl-5-nitrobenzoic acid are important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 195.01677226 g/mol . The topological polar surface area of the compound is 100 Ų . The compound has a heavy atom count of 14 .Aplicaciones Científicas De Investigación

1. Biological Material Analysis

2-Formyl-5-nitrobenzoic acid is involved in determining sulfhydryl groups in biological materials. Ellman (1959) synthesized a water-soluble aromatic disulfide, useful for this purpose, and applied it to various biological materials, including blood, to study disulfide bond splitting by reduced heme (Ellman, 1959).

2. Synthesis of Nitrobenzo[b]furans

Kowalewska and Kwiecień (2008) reported the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans through the Perkin cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids. This process highlights the potential of 2-formyl-5-nitrobenzoic acid derivatives in organic synthesis (Kowalewska & Kwiecień, 2008).

3. Enzyme Assays

Maeda et al. (2005) discussed the wide use of 5,5’-dithio-bis(2-nitrobenzoic acid), a derivative of 2-formyl-5-nitrobenzoic acid, in thiol-quantification enzyme assays. They explored alternatives for improved sensitivity and practicality in high-throughput screening for enzyme inhibitors (Maeda et al., 2005).

4. Solid-State Chemistry

Oruganti et al. (2017) studied the molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, a compound structurally similar to 2-formyl-5-nitrobenzoic acid, revealing insights into halogen bond interactions in crystal structures. This has implications for understanding the solid-state properties of similar compounds (Oruganti et al., 2017).

5. Heterocyclic Synthesis

Křupková et al. (2013) used 4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally related to 2-formyl-5-nitrobenzoic acid, for the synthesis of various nitrogenous heterocycles. This demonstrates the utility of such compounds in drug discovery (Křupková et al., 2013).

6. Hydrogen Bond Studies

Ishida et al. (2001) explored the hydrogen bond interactions in complexes formed by 2-chloro-4-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid with pyrazine. These findings are relevant to the study of similar interactions in 2-formyl-5-nitrobenzoic acid compounds (Ishida et al., 2001).

Propiedades

IUPAC Name |

2-formyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-4-5-1-2-6(9(13)14)3-7(5)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZDAZHSOLMQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70321971 | |

| Record name | 2-formyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-5-nitrobenzoic acid | |

CAS RN |

7464-91-7 | |

| Record name | NSC400132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-formyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

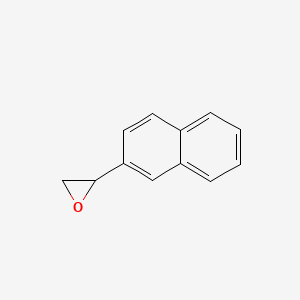

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)